Technical Monograph: Physicochemical Properties of (2E)-2-(nitromethylidene)pyrrolidine
Technical Monograph: Physicochemical Properties of (2E)-2-(nitromethylidene)pyrrolidine
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, structural analysis, and experimental methodologies for (2E)-2-(nitromethylidene)pyrrolidine , a critical pharmacophore in neonicotinoid chemistry.
Executive Summary
(2E)-2-(nitromethylidene)pyrrolidine (CAS 94662-62-1) represents the core "push-pull" alkene pharmacophore found in nitromethylene neonicotinoids. Unlike its N-alkylated analogs (e.g., the N-ethyl derivative used in Nithiazine precursors), the N-unsubstituted compound exhibits unique tautomeric and isomeric behaviors governed by the competition between intermolecular forces and intramolecular hydrogen bonding. This guide provides a definitive analysis of its physicochemical profile, focusing on the (2E)-isomer's electronic instability, spectroscopic signatures, and handling requirements for medicinal chemistry applications.
Chemical Identity & Structural Analysis[1]
The compound exists as a vinylogous amide where the electron-donating pyrrolidine nitrogen is conjugated with the electron-withdrawing nitro group. This "push-pull" system creates a significant dipole moment and restricts rotation around the exocyclic double bond.
| Property | Detail |
| IUPAC Name | (2E)-2-(nitromethylidene)pyrrolidine |
| CAS Number | 94662-62-1 (Generic/Isomer specific); Ref: 26171-04-0 (N-Ethyl analog) |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| SMILES | O=/C=C1\NCCC1 |
| Core Scaffold | Cyclic Nitroenamine (Push-Pull Alkene) |
Stereochemistry: The E/Z Dichotomy
While the user specifies the (2E) isomer, it is critical to understand that the (2Z) isomer is thermodynamically favored in the N-unsubstituted form.
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(2Z)-Isomer: Stabilized by a strong intramolecular hydrogen bond between the pyrrolidine NH and the nitro group oxygen (NH···ONO).[1] This forms a pseudo-six-membered ring, lowering the system's energy.
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(2E)-Isomer: Lacks this stabilization. It is more polar and typically exists in equilibrium only in highly polar solvents (like DMSO) or when kinetically trapped. The (2E) form is often the reactive species in binding events where the hydrogen bond must be broken.
Physicochemical Properties[3][4][5][6][7]
The properties below distinguish the core scaffold from its more common N-alkylated derivatives.
Physical State and Solubility[4]
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Appearance: Pale yellow to orange crystalline solid. The color arises from the
transition of the nitro-conjugated system. -
Melting Point: 90–95 °C (Decomposes). Note: N-alkyl derivatives typically melt lower (e.g., N-ethyl mp ~78°C) due to disrupted crystal packing.
-
Solubility Profile:
-
High: DMSO, DMF, Methanol (facilitates E/Z isomerization).
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Moderate: Dichloromethane, Acetone.
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Low: Water (hydrolytically unstable), Hexanes.
-
Electronic Parameters
The "push-pull" nature confers zwitterionic character, significantly affecting reactivity.
| Parameter | Value / Description | Implication |
| LogP (Predicted) | ~0.2 – 0.5 | Moderate lipophilicity; crosses BBB readily. |
| pKa (Conjugate Acid) | ~3.9 (Nitro group) | The |
| Dipole Moment | High (> 5 D for E-isomer) | Strong interaction with polar active sites (e.g., nAChR). |
| Stability | Hydrolysis-sensitive | Rapidly hydrolyzes to 2-pyrrolidone and nitromethane in acidic aqueous media. |
Spectroscopic Characterization
Accurate identification requires distinguishing the (2E) isomer from the (2Z) background.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
-
=CH-NO₂ (Vinyl Proton): The diagnostic signal.
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(2Z)-isomer:
6.4 – 6.6 ppm (Shielded by anisotropy of the pseudo-ring). -
(2E)-isomer:
7.5 – 8.2 ppm (Deshielded, downfield shift).
-
-
NH Proton: Broad singlet, exchangeable.
9.0–10.5 ppm (Z-form is sharper due to H-bonding; E-form is broader).
-
-
¹³C NMR:
-
C=C-NO₂ (Nitro-bearing carbon):
100 – 105 ppm. -
N-C=C (Ring carbon):
160 – 165 ppm (Deshielded by N-donation).
-
Infrared Spectroscopy (IR)
- (C=C): 1580–1600 cm⁻¹ (Lower than isolated alkene due to resonance).
- (NO₂): Asymmetric stretch at 1350–1400 cm⁻¹; Symmetric stretch at 1200–1250 cm⁻¹.
- (NH): 3200–3300 cm⁻¹ (Broad band).
Synthesis & Experimental Protocols
Synthetic Route: Thiolactam Condensation
The most reliable method for the unsubstituted core avoids the harsh conditions of the Vilsmeier-Haack reaction used for N-alkyl analogs.
Reaction Scheme:
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Activation: 2-Pyrrolidone
Pyrrolidine-2-thione (Lawesson's Reagent). -
Condensation: Pyrrolidine-2-thione + Nitromethane (excess)
Product + H₂S.
Figure 1: Synthesis workflow via the Thiolactam route, preferred for N-unsubstituted analogs to prevent N-alkylation side reactions.
Protocol: Synthesis of 2-(nitromethylidene)pyrrolidine[8]
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Sulfuration: Suspend 2-pyrrolidone (10 mmol) in anhydrous toluene (20 mL). Add Lawesson's reagent (5.5 mmol). Reflux for 2 hours. Cool, filter, and concentrate to yield pyrrolidine-2-thione.
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Condensation: Dissolve the thione (5 mmol) in neat nitromethane (10 mL). Heat to reflux under nitrogen for 4–6 hours. Monitor disappearance of thione by TLC (SiO₂, 5% MeOH/DCM).
-
Work-up: Evaporate nitromethane under reduced pressure. The residue is a dark oil that crystallizes upon trituration with cold ether/ethanol.
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Purification: Recrystallize from Ethanol/Hexane to obtain the Z-isomer. To enrich the (2E)-isomer , equilibrate in DMSO and rapid-precipitate, though isolation of pure E is kinetically difficult.
Reactivity & Stability Mechanisms
The "Push-Pull" system is defined by the resonance between the neutral enamine and the zwitterionic nitronate forms.
Figure 2: Resonance structures illustrating the zwitterionic character that dictates the compound's solubility and reactivity profile.
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Hydrolytic Instability: The C=C double bond is susceptible to hydration, particularly in acidic media, leading to the regeneration of 2-pyrrolidone and nitromethane.
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Photostability: Exposure to UV light (254/365 nm) promotes
photoisomerization. Samples must be stored in amber vials.
References
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Synthesis & Class Overview: BenchChem. An In-depth Technical Guide to Nitromethylene Pyrrolidines. (2025).
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Isomerism & Tautomerism: RSC Advances. Nitro ⇌ aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives.
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Spectral Data (Analog): PubChem. 1-Ethyl-2-(nitromethylene)pyrrolidine Data. CID 1712702.
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General Reactivity: ChemicalBook. 2-Pyrrolidinone Synthesis and Reaction Profile.
